2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound that features a phenoxy group substituted with iodine atoms and an ethylacetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps One common approach is to start with the iodination of a phenol derivative to introduce the iodine atoms at the 2, 4, and 6 positionsFinally, the hexanoic acid moiety is attached via esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize each step of the synthesis, and purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace the iodine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce deiodinated phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential use in diagnostic imaging due to its iodine content, which enhances contrast in imaging techniques like X-ray and CT scans.
Wirkmechanismus
The mechanism of action of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with electron-rich sites in biomolecules, leading to changes in their structure and function. The ethylacetamido group can form hydrogen bonds with proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butanoic acid
- 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)pentanoic acid
Uniqueness
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is unique due to its specific combination of functional groups and the presence of three iodine atoms, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high-density materials or specific interactions with biological molecules .
Eigenschaften
CAS-Nummer |
24340-20-3 |
---|---|
Molekularformel |
C16H20I3NO4 |
Molekulargewicht |
671.05 g/mol |
IUPAC-Name |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C16H20I3NO4/c1-4-6-7-12(16(22)23)24-15-11(18)8-10(17)14(13(15)19)20(5-2)9(3)21/h8,12H,4-7H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
DIIHDKBJJVQEQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.